![molecular formula C20H33N3O2 B14382960 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide CAS No. 89805-29-8](/img/structure/B14382960.png)
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxy group, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxy group. One common method involves the reaction of 5-phenoxypentylamine with N-propylpiperidine-1-carboxylic acid under specific conditions to form the desired amide linkage. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-Phenoxypentyl)amino]-N-methylpiperidine-1-carboxamide
- 4-[(5-Phenoxypentyl)amino]-N-ethylpiperidine-1-carboxamide
- 4-[(5-Phenoxypentyl)amino]-N-butylpiperidine-1-carboxamide
Uniqueness
4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide stands out due to its specific combination of the phenoxy group and the piperidine ring, which may confer unique binding properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Propiedades
Número CAS |
89805-29-8 |
|---|---|
Fórmula molecular |
C20H33N3O2 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
4-(5-phenoxypentylamino)-N-propylpiperidine-1-carboxamide |
InChI |
InChI=1S/C20H33N3O2/c1-2-13-22-20(24)23-15-11-18(12-16-23)21-14-7-4-8-17-25-19-9-5-3-6-10-19/h3,5-6,9-10,18,21H,2,4,7-8,11-17H2,1H3,(H,22,24) |
Clave InChI |
YLQVOCHDELASIV-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)N1CCC(CC1)NCCCCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
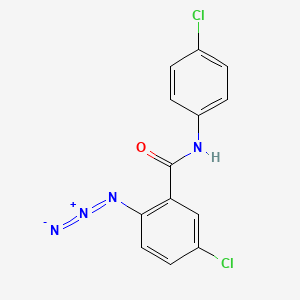
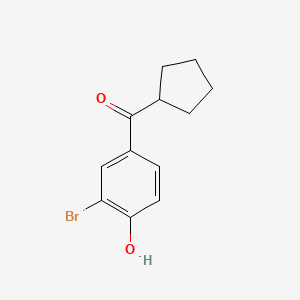
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
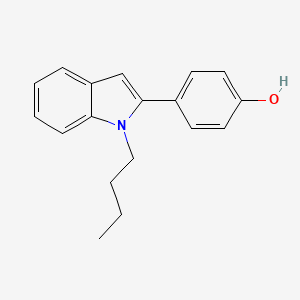
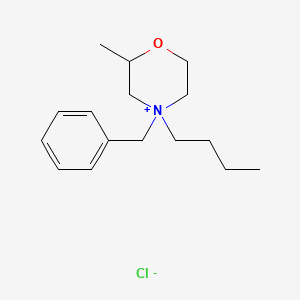
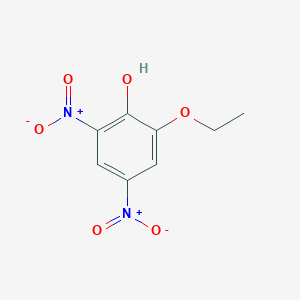
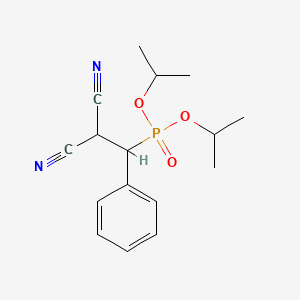
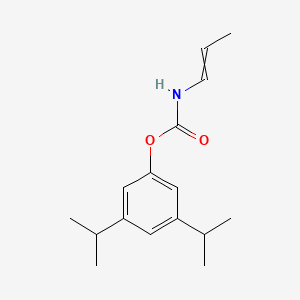
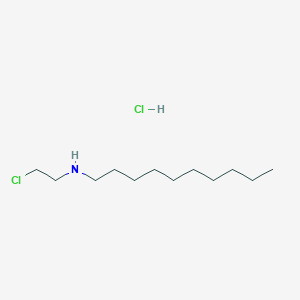

![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
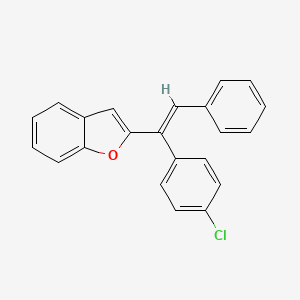
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
